molecular formula C31H31NO4S2 B11666494 (5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11666494
M. Wt: 545.7 g/mol
InChI Key: VEAKYUJFOSHEPQ-ANYBSYGZSA-N
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Description

The compound (5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with various functional groups that may enhance its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thiazolidinone core: This can be achieved by reacting a substituted benzaldehyde with thiourea and an appropriate α-haloketone under reflux conditions.

    Introduction of the phenyl group: This step involves the use of a Grignard reagent or a similar organometallic compound to introduce the phenyl group at the 3-position of the thiazolidinone ring.

    Attachment of the cyclohexylphenoxyethoxy group: This step requires the use of a nucleophilic substitution reaction, where the appropriate phenoxyethanol derivative is reacted with the thiazolidinone intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy and phenoxy positions, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or thioethers.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

(5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives, such as:

  • (5Z)-5-{4-[2-(4-methylphenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

These similar compounds share the thiazolidinone core but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The unique combination of substituents in This compound may confer distinct properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C31H31NO4S2

Molecular Weight

545.7 g/mol

IUPAC Name

(5Z)-5-[[4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C31H31NO4S2/c1-34-28-20-22(21-29-30(33)32(31(37)38-29)25-10-6-3-7-11-25)12-17-27(28)36-19-18-35-26-15-13-24(14-16-26)23-8-4-2-5-9-23/h3,6-7,10-17,20-21,23H,2,4-5,8-9,18-19H2,1H3/b29-21-

InChI Key

VEAKYUJFOSHEPQ-ANYBSYGZSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3)OCCOC4=CC=C(C=C4)C5CCCCC5

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OCCOC4=CC=C(C=C4)C5CCCCC5

Origin of Product

United States

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